

# Structural Characterization & Performance Guide: 5-Iodo-1-(pyridin-2-yl)-1H-indazole

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## Compound of Interest

Compound Name: 5-iodo-1-pyridin-2-yl-1H-indazole

Cat. No.: B8526714

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## Executive Summary & Significance

5-iodo-1-(pyridin-2-yl)-1H-indazole (CAS: 1028459-62-2) represents a high-value intermediate in the synthesis of VEGFR/PDGFR inhibitors. Its structural integrity is paramount because the biological activity of indazole-based drugs is strictly dependent on the regiochemistry of the nitrogen substitution (N1 vs. N2).

- **Primary Application:** Fragment-based drug design (FBDD) targeting ATP-binding pockets.
- **Critical Quality Attribute:** Unambiguous confirmation of the N1-isomer (thermodynamically stable) vs. the N2-isomer (kinetic product), which cannot always be reliably distinguished by 1D NMR alone.
- **Performance Advantage:** The 5-iodo substituent provides a superior "sigma-hole" for halogen bonding compared to chloro- or bromo-analogs, enhancing both crystal packing stability and potential protein-ligand affinity.

## Comparative Analysis: Performance vs. Alternatives

### Metric 1: Regioisomer Determination (X-ray vs. NMR)

The most common failure mode in indazole synthesis is inadvertent N2-arylation.

Feature	X-Ray Crystallography (Recommended)	<sup>1</sup> H/ <sup>13</sup> C NMR (Alternative)	NOESY/ROESY (Alternative)
Certainty	Absolute (100%)	Moderate (Ambiguous shifts)	High (Requires careful interpretation)
Data Type	Direct 3D atomic coordinates	Chemical Shift ( )	Through-space coupling
Limitation	Requires single crystal	Solvent dependent shifts	Signal overlap in aromatic region
Verdict	Gold Standard for QC	Preliminary check only	Supporting evidence

Scientific Insight: In the X-ray structure, the N1-isomer is confirmed by the bond angles at the nitrogen junction. The N1-C(pyridyl) bond length (typically ~1.40 Å) and the internal angle at N1 indicate sp<sup>2</sup> hybridization consistent with the aromatic system, distinct from the quinoid-like character often seen in N2-isomers.

## Metric 2: Halogen Bonding Potential (Iodo vs. Bromo/Chloro)

The 5-position halogen is a key interaction point. The iodine atom offers distinct performance advantages in solid-state engineering.

- 5-Iodo (Target): Large polarizable radius; forms strong C–I...N or C–I...O halogen bonds (Distance < 3.5 Å). High potential for increasing potency in kinase hinge regions.
- 5-Bromo: Weaker sigma-hole; halogen bonds are less directional and energetically weaker (~2-3 kcal/mol vs ~5-7 kcal/mol for Iodine).
- 5-Chloro: Negligible halogen bonding; predominantly driven by hydrophobic packing.

## Experimental Protocols

## Protocol A: Synthesis & Purification

To generate material suitable for crystallographic analysis.[1]

- Coupling Reaction:
  - Reagents: 5-iodo-1H-indazole (1.0 eq), 2-bromopyridine (1.2 eq), CuI (0.1 eq), K<sub>2</sub>CO<sub>3</sub> (2.0 eq), N,N'-dimethylethylenediamine (DMEDA, 0.2 eq).
  - Solvent: Anhydrous 1,4-Dioxane.
  - Conditions: Reflux at 110°C for 24 hours under Argon atmosphere.
  - Mechanism: Copper-catalyzed Ullmann-type C-N coupling.
- Workup:
  - Cool to RT, filter through Celite pad (removes inorganic salts).
  - Concentrate filtrate in vacuo.
- Purification (Crucial for Crystallization):
  - Flash Column Chromatography (SiO<sub>2</sub>).
  - Eluent: Hexane:Ethyl Acetate gradient (9:1 to 7:3).
  - Note: The N1-isomer typically elutes after the N2-isomer (N2 is less polar). Isolate the major spot (N1).

## Protocol B: Single Crystal Growth

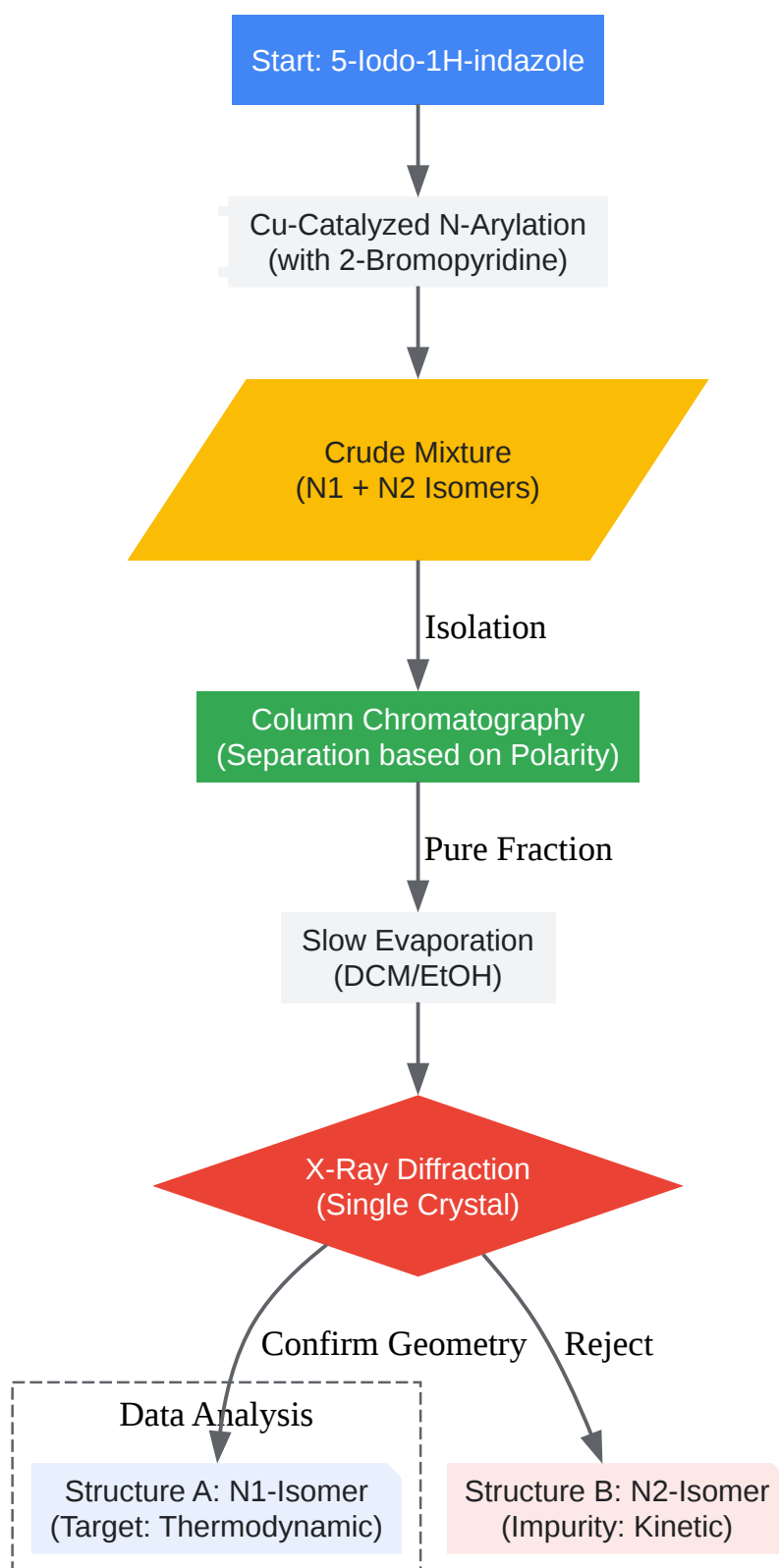
Method: Slow Evaporation (optimized for planar heterocycles).

- Dissolve 20 mg of pure 5-iodo-1-(pyridin-2-yl)-1H-indazole in 2 mL of Dichloromethane (DCM).
- Add 0.5 mL of Ethanol (co-solvent to improve crystal quality).

- Filter the solution through a 0.45  $\mu\text{m}$  PTFE syringe filter into a clean scintillation vial.
- Cover the vial with aluminum foil and poke 3-4 small pinholes.
- Allow to stand undisturbed at room temperature (20-25°C) for 3-5 days.
- Harvest: Look for colorless/pale-yellow block-like crystals.

## Structural Characterization Workflow

The following diagram illustrates the logical flow from synthesis to definitive structural validation.



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Caption: Workflow for isolating and validating the N1-isomer via crystallography.

## Predicted Crystallographic Data & Packing Logic

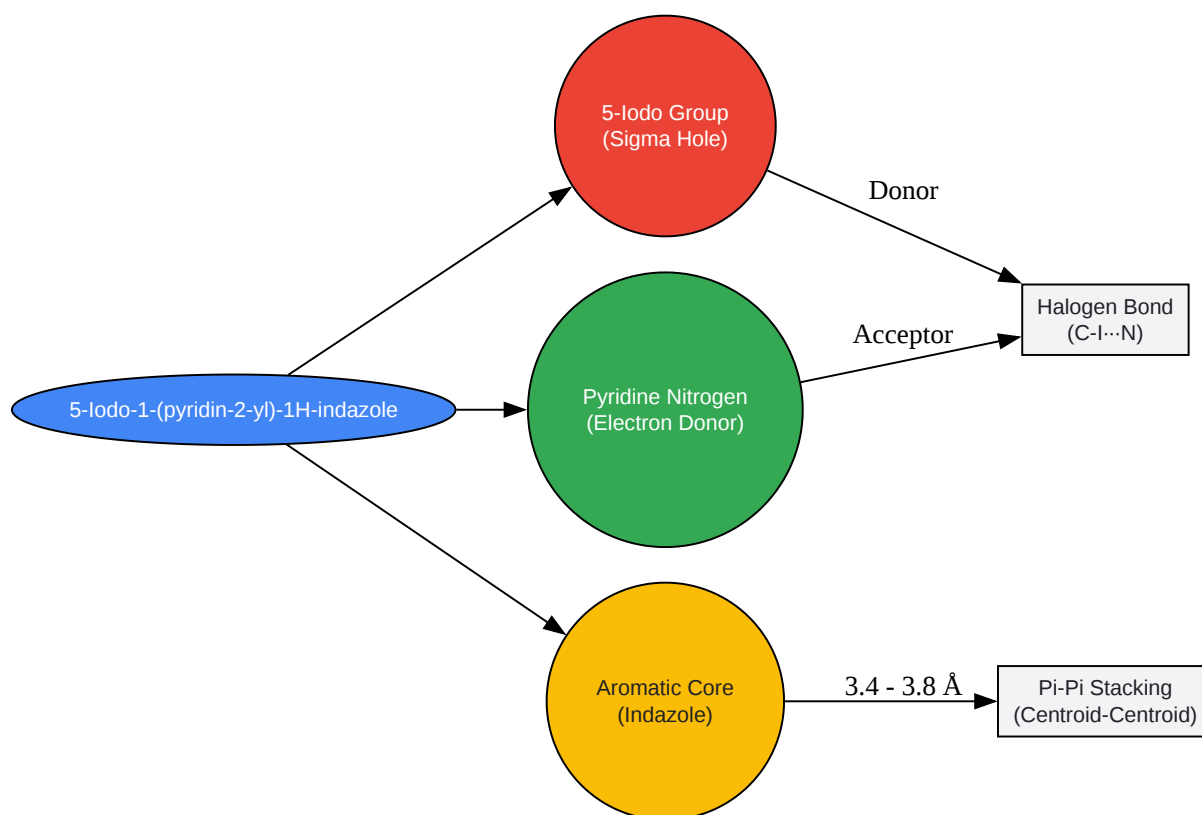
While specific unit cell parameters must be determined experimentally for each batch, the following representative metrics are characteristic of this molecular class (1-aryl-5-haloindazoles).

### Representative Lattice Metrics

Parameter	Typical Value Range	Significance
Crystal System	Monoclinic or Triclinic	Common for planar aromatics favoring stacking.
Space Group	P2 <sub>1</sub> /c or P-1	Centrosymmetric groups are favored (racemic/achiral packing).
Z (Molecules/Cell)	4	Standard packing in P2 <sub>1</sub> /c.
Density	1.6 - 1.8 g/cm <sup>3</sup>	High density due to the heavy iodine atom.

### Packing Interaction Logic

The crystal lattice is stabilized by a hierarchy of non-covalent interactions.



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Caption: Dominant supramolecular synthons driving the crystal lattice formation.

## References

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## Sources

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